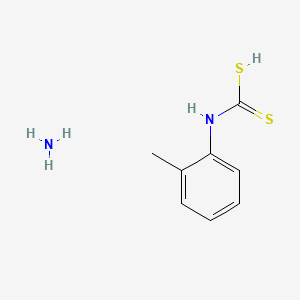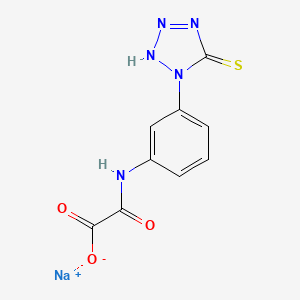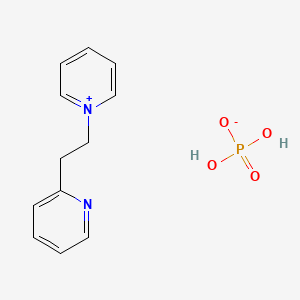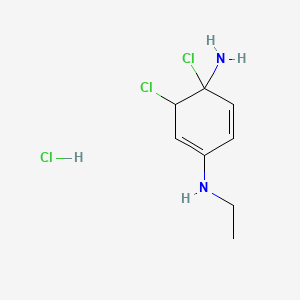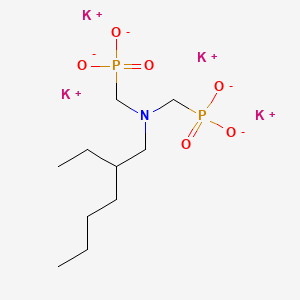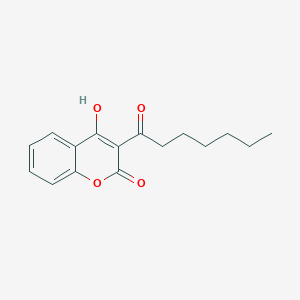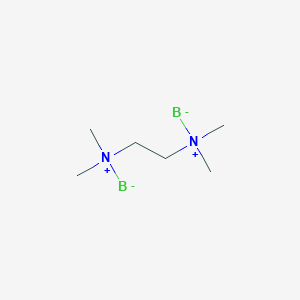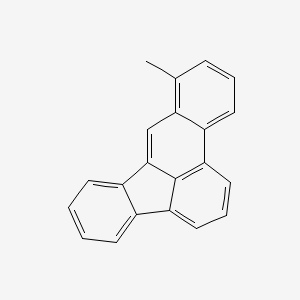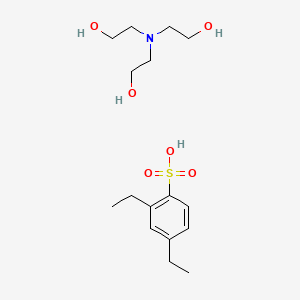
Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1-benzyl-1-phénéthyl-, chlorhydrate est un composé chimique de formule moléculaire C13H15ClN2. Il s'agit d'un dérivé de l'hydrazine, caractérisé par la présence de groupes benzyle et phénéthyle liés aux atomes d'azote. Ce composé est souvent utilisé en synthèse organique et a diverses applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'hydrazine, 1-benzyl-1-phénéthyl-, chlorhydrate implique généralement la réaction de la benzylhydrazine avec le chlorure de phénéthyle en présence d'une base appropriée. La réaction est réalisée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le schéma de réaction général est le suivant :
C6H5CH2NHNH2+C6H5CH2CH2Cl→C6H5CH2NHNHCH2C6H5⋅HCl
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Hydrazine, 1-benzyl-1-phénéthyl-, chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des hydrazones correspondantes ou d'autres dérivés oxydés.
Réduction : Il peut être réduit pour former des dérivés d'hydrazine plus simples.
Substitution : Les groupes benzyle et phénéthyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Divers halogénures et nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des hydrazones, tandis que la réduction peut produire des dérivés d'hydrazine plus simples.
Applications de la recherche scientifique
Hydrazine, 1-benzyl-1-phénéthyl-, chlorhydrate a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans la formation d'hydrazones et d'autres composés azotés.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de divers produits chimiques et matériaux, y compris les polymères et les produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'hydrazine, 1-benzyl-1-phénéthyl-, chlorhydrate implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut former des hydrazones avec des composés contenant un groupe carbonyle, qui peuvent ensuite subir des réactions supplémentaires. Les voies et les cibles moléculaires spécifiques dépendent du contexte de son utilisation et des réactions spécifiques qu'il subit.
Applications De Recherche Scientifique
Hydrazine, 1-benzyl-1-phenethyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of hydrazine, 1-benzyl-1-phenethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones with carbonyl-containing compounds, which can then undergo further reactions. The specific pathways and molecular targets depend on the context of its use and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de benzylhydrazine : Structure similaire mais dépourvu du groupe phénéthyle.
Chlorhydrate de phénylhydrazine : Contient un groupe phényle au lieu de groupes benzyle et phénéthyle.
1-Méthyl-1-phénylhydrazine : Contient un groupe méthyle au lieu de groupes benzyle et phénéthyle.
Unicité
Hydrazine, 1-benzyl-1-phénéthyl-, chlorhydrate est unique en raison de la présence de groupes benzyle et phénéthyle, qui peuvent influencer sa réactivité et ses interactions avec d'autres molécules. Cette unicité structurelle la rend précieuse dans des applications synthétiques et de recherche spécifiques.
Propriétés
Numéro CAS |
97494-94-5 |
|---|---|
Formule moléculaire |
C15H19ClN2 |
Poids moléculaire |
262.78 g/mol |
Nom IUPAC |
1-benzyl-1-(2-phenylethyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C15H18N2.ClH/c16-17(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14;/h1-10H,11-13,16H2;1H |
Clé InChI |
QAOUSRHLIXLPGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


